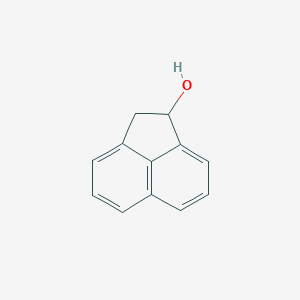

1-Acenaphthenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22834. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Acenaphthenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydroacenaphthylen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUCIEHYJYRTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC3=C2C1=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951449 | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6306-07-6, 28807-94-5 | |

| Record name | (±)-Acenaphthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthene-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylenol, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028807945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ACENAPHTHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydroacenaphthylen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acenaphthen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Acenaphthenol chemical properties and structure

An In-depth Technical Guide to 1-Acenaphthenol: Chemical Properties, Structure, and Synthetic Protocols for Researchers and Drug Development Professionals

Introduction

This compound is a polycyclic aromatic alcohol that serves as a significant metabolite of acenaphthene, a polycyclic aromatic hydrocarbon (PAH).[1][2] Its chemical structure and properties make it a valuable intermediate in organic synthesis and a subject of study in toxicology and drug metabolism.[1][3][4] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic data, synthesis, and reactivity, with a focus on applications relevant to researchers and professionals in drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 1,2-dihydroacenaphthylen-1-ol, possesses a tricyclic aromatic core derived from naphthalene with a five-membered ring containing a hydroxyl group.[5] This structure imparts a unique combination of aromatic and alcoholic properties.

Visualizing the Structure of this compound

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O | [2][5] |

| Molecular Weight | 170.21 g/mol | [2][5] |

| CAS Number | 6306-07-6 | [1][2][5] |

| Appearance | White to cream solid | [1] |

| Melting Point | 145-148 °C | [1] |

| Boiling Point | 624.23 K (calculated) | [6] |

| Solubility | Almost insoluble in water | [1] |

| LogP (Octanol/Water) | 2.429 (calculated) | [6] |

| Stability | Stable, combustible | [1] |

| Incompatibilities | Strong oxidizing agents | [1] |

Synthesis of this compound

This compound can be synthesized through the reduction of acenaphthenequinone or the oxidation of acenaphthene.[7] A common laboratory-scale synthesis involves the hydrolysis of 1-acenaphthenyl acetate, which is prepared by the oxidation of acenaphthene with lead tetraacetate.

Experimental Protocol: Synthesis from Acenaphthene

This two-step procedure is adapted from a reliable method published in Organic Syntheses.[7]

Step 1: Synthesis of 1-Acenaphthenyl Acetate

-

Reaction Setup: In a well-ventilated fume hood, suspend acenaphthene in glacial acetic acid.

-

Oxidation: Add lead tetraacetate portion-wise to the suspension while stirring and maintaining the temperature below 30°C.

-

Quenching: After the reaction is complete, pour the mixture into water to precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ether.

-

Work-up: Wash the organic extract with water and then with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent, remove the solvent under reduced pressure. The resulting crude 1-acenaphthenyl acetate can be purified by vacuum distillation. The acetate typically distills at 166–168°C at 5 mm Hg.[7]

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the purified 1-acenaphthenyl acetate in a mixture of methanol and an aqueous solution of sodium hydroxide.

-

Reflux: Heat the mixture at reflux for approximately 2 hours.[7]

-

Isolation: Cool the reaction mixture. The product, this compound, will crystallize out.

-

Purification: Collect the crystals by filtration and wash them thoroughly with water. The crude product can be further purified by recrystallization from a solvent such as benzene or ethanol.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR | The proton NMR spectrum will show signals for the aromatic protons in the range of 7.2-7.8 ppm. The benzylic proton (CH-OH) will appear as a multiplet around 5.5 ppm, and the methylene protons (CH₂) will be observed as multiplets around 3.2-3.8 ppm. The hydroxyl proton signal will be a broad singlet, the position of which is dependent on concentration and solvent. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons between 120-145 ppm. The carbon bearing the hydroxyl group (C-OH) will resonate around 75 ppm, and the methylene carbon (CH₂) will be in the region of 30-40 ppm. |

| IR Spectroscopy | The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching will appear in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The electron ionization mass spectrum (EI-MS) will show a molecular ion peak (M⁺) at m/z 170, corresponding to the molecular weight of this compound.[8][9] Common fragmentation patterns include the loss of water (M-18) and the loss of a formyl radical (M-29). |

Protocol for Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or obtain the spectrum from a thin film by evaporating a solution of the compound in a volatile solvent on a salt plate.

-

MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) for analysis by GC-MS or direct infusion.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

IR: Record the spectrum over the range of 4000-400 cm⁻¹.

-

MS: Obtain the mass spectrum using electron ionization (EI) at 70 eV.

-

-

Data Analysis:

-

Process the raw data to obtain high-quality spectra.

-

Integrate the proton signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in all spectra to the corresponding atoms or functional groups in the this compound structure.

-

Applications in Research and Drug Development

This compound is a key molecule in several areas of scientific research:

-

Metabolism Studies: As a metabolite of acenaphthene, it is used in studies investigating the metabolic pathways of PAHs.[1][2] It is a known substrate for dihydrodiol dehydrogenases, enzymes involved in the detoxification of aromatic hydrocarbons.[2]

-

Intermediate in Synthesis: The hydroxyl group of this compound can be further functionalized, making it a useful starting material for the synthesis of more complex molecules, including potential pharmaceutical agents.[1]

-

Toxicology Research: Understanding the biological activity and potential toxicity of this compound is important for assessing the health risks associated with exposure to acenaphthene and other PAHs.[3][4]

Conclusion

This compound is a versatile and important chemical compound with a rich chemistry. Its role as a metabolite of a common PAH and its utility as a synthetic intermediate make it a molecule of significant interest to researchers in organic chemistry, toxicology, and drug development. The protocols and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of this compound in a research setting.

References

- Chemical Properties of this compound (CAS 6306-07-6) - Cheméo. (n.d.).

- acenaphthenol-7 - Organic Syntheses Procedure. (n.d.).

- (+-)-Acenaphthenol | C12H10O | CID 22750 - PubChem. (n.d.).

- Acenaphthene | C12H10 | CID 6734 - PubChem. (n.d.).

- Acenaphthylene | C12H8 | CID 9161 - PubChem. (n.d.).

- 1 - Organic Syntheses Procedure. (n.d.).

- This compound - NIST WebBook. (n.d.).

- This compound - NIST WebBook. (n.d.).

- acenaphthenequinone - Organic Syntheses Procedure. (n.d.).

- Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones - PMC. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- 3 - Organic Syntheses Procedure. (n.d.).

- Spectral Information - PubChem. (n.d.).

- This compound - NIST WebBook. (n.d.).

- Provisional Peer-Reviewed Toxicity Values for Acenaphthene - PPRTV Library. (n.d.).

- Study on the mechanism of liver toxicity induced by acenaphthene in zebrafish - PubMed. (n.d.).

- 1: Structure and Bonding - Chemistry LibreTexts. (n.d.).

- Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution - arXiv. (n.d.).

- Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC. (n.d.).

- Strategies for Early-Stage Drug Development | Pharmaceutical Technology. (n.d.).

- The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PubMed Central. (n.d.).

Sources

- 1. This compound | 6306-07-6 [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. Study on the mechanism of liver toxicity induced by acenaphthene in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+-)-Acenaphthenol | C12H10O | CID 22750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 6306-07-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound(6306-07-6) MS spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

Preamble: A Senior Application Scientist's Perspective

An In-depth Technical Guide to the Physical Properties of 1-Acenaphthenol

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical and pharmaceutical sciences, a molecule's physical properties are its fundamental identity. They are the gatekeepers to its potential, dictating how it can be purified, formulated, and ultimately, how it will behave in a biological system. This compound, a hydroxylated polycyclic aromatic hydrocarbon, presents a unique set of characteristics that are pivotal to its application. This guide is crafted not as a rigid data sheet, but as a narrative that weaves together the 'what,' the 'how,' and the critical 'why' behind its physical attributes. The methodologies described herein are presented as self-validating systems, a principle I have come to value immensely in my years in the field, ensuring that the data generated is not only accurate but also trustworthy.

Core Physical Characteristics of this compound

This compound is a white to cream crystalline solid at ambient temperature.[1] Its rigid, tricyclic structure, combined with a polar hydroxyl group, gives rise to a distinct set of physical properties that are crucial for its handling and application in organic synthesis and materials science.

Table 1: Summary of Key Physical Properties

| Property | Value | Significance and Experimental Insight |

| Melting Point | 145-148 °C | The relatively high melting point is indicative of a stable crystal lattice. A narrow melting range within this window is a primary indicator of high purity.[1] |

| Boiling Point | Decomposes before boiling | Thermal instability at elevated temperatures precludes purification by distillation and must be considered in any high-temperature applications. |

| Solubility | Insoluble in water; Soluble in hot alcohol, benzene, chloroform, and other organic solvents.[1] | This classic "like dissolves like" profile is key for selecting appropriate solvents for reaction, recrystallization, and chromatographic purification. |

| Appearance | White to cream solid | A visual inspection can provide a preliminary, qualitative assessment of purity.[1] |

Experimental Protocols for Property Determination

The integrity of physical property data is directly tied to the rigor of the experimental methodology. The following sections detail the standard, validated protocols for determining the key physical properties of this compound.

Melting Point Determination: The Capillary Method

The melting point is a critical first-pass assessment of a solid compound's identity and purity. A sharp, well-defined melting point is a hallmark of a pure substance.

Methodology:

-

Sample Preparation: A small quantity of this compound is finely ground to ensure uniform heat transfer.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[2]

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used to approximate the melting point, followed by a slower ramp-up (1-2 °C/minute) for a precise measurement.[2][3]

-

Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality and Trustworthiness: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[3] A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature over a wider range.

Workflow for Melting Point Determination

Caption: A streamlined workflow for accurate melting point determination.

Solubility Assessment: The Shake-Flask Method

Understanding the solubility of this compound is paramount for its use in synthesis, purification, and formulation. The shake-flask method is a gold standard for determining equilibrium solubility.[4]

Methodology:

-

System Preparation: An excess of solid this compound is added to a known volume of the solvent of interest in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.[5]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[5]

Causality and Trustworthiness: Ensuring the system reaches thermodynamic equilibrium is the cornerstone of this method's reliability.[4][6] The purity of both the solute and the solvent must be high to obtain accurate and reproducible results.[4]

Logical Framework for Solubility Determination

Caption: The logical progression for determining the equilibrium solubility of this compound.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data provide a detailed picture of the molecular structure of this compound, serving as a definitive method of identification.

Table 2: Key Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear in the downfield region (typically 7-8 ppm), while the aliphatic protons of the five-membered ring will be more upfield. The hydroxyl proton will present as a singlet, the chemical shift of which can vary depending on the solvent and concentration. |

| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons. The carbon bearing the hydroxyl group will be shifted downfield. |

| Infrared (IR) | A characteristic broad absorption in the 3200-3600 cm⁻¹ region due to the O-H stretching of the alcohol group. C-H stretching from the aromatic rings will be observed around 3000-3100 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 170.21 g/mol .[7][8] |

Conclusion: Integrating Physical Properties for Practical Application

The physical properties of this compound are not isolated data points but rather a cohesive set of information that guides its practical application. Its high melting point and defined crystalline structure are advantageous for purification by recrystallization, with the solubility data informing the choice of an appropriate solvent system. The compound's thermal instability is a critical constraint, dictating that solvent removal must be conducted under reduced pressure. For drug development professionals, these foundational properties are the initial parameters in a complex equation that will ultimately determine the feasibility of a compound's progression through the development pipeline. A thorough and accurate characterization of these properties is, therefore, not just a preliminary step but a cornerstone of successful research and development.

References

- University of Calgary. (n.d.). Melting point determination.

- University of South Alabama. (n.d.). Experiment 1 - Melting Points.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- SlideShare. (2021, September 19). experiment (1) determination of melting points.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- ResearchGate. (n.d.). The Experimental Determination of Solubilities.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 6306-07-6).

- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PubChem. (n.d.). Acenaphthylene.

- PubChem. (n.d.). Acenaphthene.

- PubChem. (n.d.). (+-)-Acenaphthenol.

- Ataman Kimya. (n.d.). ACENAPHTHENE.

- PubChem. (n.d.). (+-)-Acenaphthenol.

- PubChem. (n.d.). Acenaphthylene.

- ResearchGate. (n.d.). Solubility of acenaphthene in pure non-aqueous solvents between 298.15 and 333.15 K.

- ResearchGate. (n.d.). Solubility of Acenaphthylene in Different Solvents between (278 and 323) K.

- Ataman Kimya. (n.d.). ACENAPHTHENE.

Sources

- 1. This compound | 6306-07-6 [chemicalbook.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. (+-)-Acenaphthenol | C12H10O | CID 22750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

solubility of 1-Acenaphthenol in organic solvents

An In-depth Technical Guide to the Solubility of 1-Acenaphthenol in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in organic synthesis and a metabolite of the polycyclic aromatic hydrocarbon (PAH) acenaphthene.[1][2] Targeted at researchers, medicinal chemists, and process development scientists, this document delineates the fundamental principles of solid-liquid equilibrium, offers detailed, self-validating experimental protocols for solubility measurement, and discusses the thermodynamic models applicable to correlating solubility data. While quantitative solubility data for this compound is not widely published, this guide establishes the methodologies required to generate such data, leveraging insights from the solubility behavior of the parent compound, acenaphthene.

Introduction to this compound: Properties and Significance

This compound (C₁₂H₁₀O) is a tricyclic aromatic alcohol derived from acenaphthene. Its structure, featuring a hydroxyl group on a five-membered ring fused to a naphthalene core, imparts a unique combination of polarity and aromatic character, which dictates its solubility and reactivity. Understanding its solubility is paramount for a variety of applications, from designing efficient purification and crystallization processes to developing formulations and enabling its use in synthetic chemistry.[1]

As a known substrate for dihydrodiol dehydrogenases and a product of microbial metabolism, its solubility in various media is also of interest in environmental and toxicological studies.[1] This guide provides the foundational knowledge and practical tools to explore and exploit the solubility characteristics of this versatile compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6306-07-6 | [1][3][4][5] |

| Molecular Formula | C₁₂H₁₀O | [1][3] |

| Molecular Weight | 170.21 g/mol | [3][5] |

| Appearance | White to cream or yellow solid | [1] |

| Melting Point | 145-148 °C | [1] |

| Boiling Point | ~369 °C | [1] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Predicted logP | 2.4 | [5] |

Theoretical Principles of Solid-Liquid Solubility

The dissolution of a solid crystalline solute, such as this compound, into a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsoln). Equilibrium is achieved when ΔGsoln is zero, representing a saturated solution. This equilibrium is a balance between the enthalpy of solution (ΔHsoln) and the entropy of solution (ΔSsoln), as described by the equation:

ΔGsoln = ΔHsoln - TΔSsoln

The process can be conceptually broken down into three steps:

-

Lattice Energy: Energy required to break the solute-solute interactions in the crystal lattice (endothermic).

-

Cavitation Energy: Energy required to create a cavity in the solvent for the solute molecule (endothermic).

-

Solvation Energy: Energy released when the solute molecule forms new solute-solvent interactions (exothermic).

The magnitude of these energies, and thus the resulting solubility, is dictated by the specific intermolecular forces between the solute and solvent molecules.

Key Solute-Solvent Interactions for this compound

The solubility of this compound is governed by a combination of intermolecular forces. The presence of both a polar hydroxyl group and a large, nonpolar aromatic system means that its solubility is highly dependent on the solvent's character.

-

Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. This is the most significant interaction in protic solvents like alcohols (methanol, ethanol) and contributes to solubility in aprotic solvents with hydrogen bond acceptor sites (e.g., acetone, ethyl acetate).[6]

-

Dipole-Dipole Interactions: The polarity of the hydroxyl group also allows for dipole-dipole interactions with polar solvents.

-

π-π Stacking: The extensive aromatic naphthalene core can engage in π-π stacking interactions with aromatic solvents like benzene and toluene.

-

Van der Waals Forces (London Dispersion): These non-specific forces are present in all solute-solvent combinations and are the primary mode of interaction in nonpolar, aliphatic solvents like hexane and cyclohexane.

The interplay of these forces determines the overall miscibility. A solvent that can effectively engage in multiple types of these interactions with this compound is likely to be a good solvent.

Caption: Key intermolecular forces governing this compound solubility.

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental measurement. The two most common and reliable approaches are the isothermal equilibrium (shake-flask) method and the dynamic (synthetic) method.[7] Both are classified as analytical methods where equilibrium is established and the composition of the saturated liquid phase is determined.[7]

Isothermal Equilibrium (Shake-Flask) Method

This is a gravimetric or analytical method considered the "gold standard" for its accuracy. It involves equilibrating an excess of the solid solute with the solvent at a constant temperature for a sufficient period to reach saturation.

Causality Behind Experimental Choices:

-

Excess Solute: Ensures that the solution reaches saturation and that a solid phase remains, confirming equilibrium.

-

Constant Temperature: Solubility is highly temperature-dependent. A water bath or incubator with precise temperature control (±0.1 °C) is critical for thermodynamic consistency.

-

Agitation: Continuous stirring or shaking is necessary to facilitate mass transfer between the solid and liquid phases, reducing the time needed to reach equilibrium. The rate should be sufficient to keep the solid suspended without creating a vortex that could introduce air or cause solvent evaporation.

-

Equilibration Time: The system must be given enough time to reach thermodynamic equilibrium. This can range from 24 to 72 hours. It is crucial to validate this by sampling at multiple time points (e.g., 24, 48, 72 hours) and confirming that the measured concentration no longer changes.

Caption: Workflow for the Isothermal Equilibrium (Shake-Flask) Method.

Protocol 1: Isothermal Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (≥98% purity)[4]

-

HPLC-grade organic solvent of interest

-

20 mL glass scintillation vials with PTFE-lined caps

-

Thermostated shaker water bath or incubator

-

Calibrated digital thermometer

-

Syringes (5 mL) and syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance (±0.01 mg)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector (See Protocol 2)

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 100-200 mg) to several vials. The exact mass is not critical, but there must be a visible solid phase remaining at the end of the experiment.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent (e.g., 10 mL) to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostated shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a pre-determined time (e.g., 48 hours) sufficient to reach equilibrium.

-

Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the same thermostated bath for at least 4 hours to allow the excess solid to settle. This step is critical to avoid sampling suspended particles.

-

Sampling: Carefully withdraw a sample (e.g., 1-2 mL) from the clear supernatant of each vial. Crucially, use a syringe pre-warmed to the experimental temperature and fitted with a syringe filter. This prevents the solute from crystallizing out due to a temperature drop during sampling.

-

Sample Preparation for Analysis: Immediately, accurately weigh the collected aliquot of the saturated solution. Dilute it with a known mass of the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV (see Protocol 2).

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/100g solvent, or mole fraction).

Protocol 2: Analytical Quantification by HPLC-UV

Objective: To create a validated calibration curve and quantify the concentration of this compound in solubility samples.

Rationale: High-Performance Liquid Chromatography (HPLC) with a UV detector is an ideal technique due to the strong UV absorbance of the aromatic rings in this compound, providing high sensitivity and selectivity.[8]

Instrumentation & Conditions:

-

HPLC System: With a binary pump, autosampler, column oven, and UV/Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A mixture of acetonitrile and water is common for PAHs. An isocratic method (e.g., 70:30 Acetonitrile:Water) may be sufficient.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for the absorbance maximum (λmax) of this compound in the mobile phase (typically in the 220-280 nm range).

-

Injection Volume: 10 µL.

Methodology:

-

Standard Stock Solution Preparation: Accurately weigh a known amount of pure this compound (e.g., 10 mg) and dissolve it in a known volume of mobile phase (e.g., 10 mL) in a volumetric flask. This is your primary stock solution.

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards that bracket the expected concentration of your diluted solubility samples.

-

Calibration Curve Construction (System Validation): Inject each calibration standard in triplicate. Plot the average peak area from the chromatogram against the known concentration of each standard. Perform a linear regression on the data. The curve should have a coefficient of determination (R²) ≥ 0.999 for the method to be considered valid and trustworthy.

-

Sample Analysis: Inject the diluted solubility samples (prepared in Protocol 1, Step 6).

-

Concentration Determination: Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

Solubility Data and Discussion

Direct, quantitative experimental data for this compound solubility in a wide range of organic solvents is sparse in publicly available literature. However, qualitative information and data for the structurally similar parent compound, acenaphthene, provide a valuable starting point for solvent selection.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Water | Almost insoluble | [1] |

| Chloroform | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

| Benzene | Soluble (used for recrystallization) | [1] |

| Ethanol | Soluble (used for recrystallization) | [1] |

Discussion of Expected Trends: The presence of the hydroxyl group on this compound, compared to acenaphthene, is expected to increase its solubility in polar solvents, especially those capable of hydrogen bonding (e.g., alcohols, acetone). Conversely, its solubility in nonpolar, non-aromatic solvents (e.g., hexane) might be slightly lower than that of acenaphthene due to the energetic penalty of disrupting the solvent structure to accommodate the polar -OH group.

For initial screening, the quantitative data for acenaphthene (Table 3) can be used as a proxy to identify promising solvent classes.

Table 3: Experimental Mole Fraction Solubility (x₁) of Acenaphthene in Select Organic Solvents at 298.15 K (25 °C) Note: This data is for the related compound Acenaphthene (C₁₂H₁₀) and serves as an estimation tool.

| Solvent | Solvent Type | Mole Fraction (x₁) |

| Acetone | Polar Aprotic | 0.098 |

| Ethyl Acetate | Polar Aprotic | 0.126 |

| Chloroform | Polar Aprotic | 0.280 |

| Benzene | Aromatic | 0.198 |

| 2-Propanol | Polar Protic | 0.015 |

| Methanol | Polar Protic | 0.005 |

| (Data adapted from literature sources for Acenaphthene) |

Thermodynamic Modeling

Once experimental solubility data has been collected at different temperatures, thermodynamic models can be used to correlate the data and derive important thermodynamic properties of dissolution. These models are invaluable for process optimization and for interpolating solubility at temperatures that were not experimentally measured.

Commonly used semi-empirical models include:

-

Modified Apelblat Equation: Relates mole fraction solubility to temperature. It is one of the most widely used models for its simplicity and good performance.[9][10]

-

λh (Buchowski) Equation: A two-parameter model that is also effective for correlating solubility data with temperature.[10]

-

NRTL and UNIQUAC Models: These are activity coefficient models that can provide a more fundamental description of the solute-solvent interactions but require more complex parameter fitting.[10]

From the temperature dependence of solubility, the apparent standard enthalpy (ΔH°soln) and entropy (ΔS°soln) of dissolution can be calculated using the van't Hoff equation, providing deeper insight into the dissolution process.[10] A positive enthalpy indicates an endothermic process, where solubility increases with temperature.[10]

Conclusion and Future Outlook

This guide has established a comprehensive technical framework for approaching the . While published quantitative data is limited, the provided theoretical background and detailed, self-validating experimental protocols empower researchers and drug development professionals to generate the high-quality data required for their specific applications. The structural similarities to acenaphthene offer a predictive starting point for solvent selection. Future work should focus on the systematic experimental determination of this compound solubility in a diverse set of pharmaceutically and industrially relevant solvents, followed by the application of thermodynamic models to create a robust and predictive solubility database.

References

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 6306-07-6). [Link]

- Ferreira, O., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- The Journal of Chemical Physics. (2022).

- ResearchGate. (n.d.). Determination of solid–liquid phase equilibria by using measured DSC curves. [Link]

- Unacademy. (n.d.). Solid-Liquid Equilibrium. [Link]

- National Center for Biotechnology Information. (n.d.). (+-)-Acenaphthenol | C12H10O | CID 22750. PubChem. [Link]

- ResearchGate. (2009).

- Chemistry LibreTexts. (2022). 12.5: Solid-Liquid Equilibria. [Link]

- National Center for Biotechnology Information. (n.d.). Acenaphthylene | C12H8 | CID 9161. PubChem. [Link]

- ResearchGate. (n.d.). Solubility of Acenaphthylene in Different Solvents between (278 and 323) K. [Link]

- National Center for Biotechnology Information. (n.d.). Simple two-dimensional models of alcohols. PMC. [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. [Link]

- ResearchGate. (n.d.). Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of benflumetol in pure alcohol and ester solvents. [Link]

- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

- Cengage. (n.d.). Selected Methods of Analysis. [Link]

- Indian Academy of Sciences. (n.d.). Solubility of acenaphthene in pure non-aqueous solvents between 298.15 and 333.15 K. [Link]

Sources

- 1. This compound | 6306-07-6 [chemicalbook.com]

- 2. Acenaphthylene | C12H8 | CID 9161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 6306-07-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | 6306-07-6 [sigmaaldrich.com]

- 5. (+-)-Acenaphthenol | C12H10O | CID 22750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Simple two-dimensional models of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photophysical Properties of 1-Acenaphthenol

Introduction

1-Acenaphthenol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon acenaphthene, is a molecule of significant interest in various fields of chemical and materials science.[1] Its rigid, planar structure combined with the presence of a hydroxyl group imparts a unique set of photophysical properties that are highly sensitive to its local environment. This technical guide provides a comprehensive overview of the synthesis, photophysical characteristics, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its spectroscopic behavior, offering insights grounded in established scientific principles and experimental data.

I. Synthesis and Purification of this compound

The intrinsic photophysical properties of a molecule can only be accurately determined with a highly pure sample. Therefore, a reliable synthetic and purification protocol is paramount.

A. Synthesis of this compound

This compound can be synthesized from its corresponding ketone, 1-acenaphthenone. A common and effective method involves the reduction of the ketone.

Experimental Protocol: Reduction of 1-Acenaphthenone

-

Dissolution: Dissolve 1-acenaphthenone in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Reducing Agent Addition: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions. The molar ratio of NaBH₄ to the ketone is typically 1:1 to 1.5:1.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting ketone spot and the appearance of a new, more polar spot corresponding to the alcohol indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, carefully add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄. This should be done in an ice bath as the reaction can be exothermic.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

B. Purification of this compound

The crude product often contains unreacted starting material and byproducts. Recrystallization is a highly effective method for purifying this compound.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent mixture. A good solvent will dissolve the compound when hot but not when cold. For this compound, solvents like ethanol, methanol, or a mixture of benzene and hexane can be effective.[2]

-

Dissolution: Dissolve the crude this compound in the minimum amount of boiling solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes to remove colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven. The melting point of pure this compound is in the range of 145-148 °C.[2]

II. Photophysical Properties of this compound

The photophysical properties of this compound are governed by its electronic structure and how it interacts with its surroundings.

A. UV-Vis Absorption Spectroscopy

The absorption of ultraviolet-visible (UV-Vis) light by this compound promotes electrons from the ground state to higher energy excited states. The resulting spectrum is characterized by absorption bands corresponding to specific electronic transitions. The parent molecule, acenaphthene, exhibits an excitation peak at 288 nm.[3] The introduction of the hydroxyl group in this compound is expected to cause a slight red-shift in the absorption spectrum due to its electron-donating nature.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of purified this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measurement: Record the absorption spectrum of the this compound solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the λmax values and the corresponding molar extinction coefficients (ε).

B. Fluorescence Spectroscopy

Upon excitation, this compound can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted to lower energy (longer wavelength). Acenaphthene, the parent hydrocarbon, has a fluorescence emission peak at 337 nm.[3]

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of this compound in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Excitation and Emission Wavelengths: Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum. Record the emission spectrum over a wavelength range that is longer than the excitation wavelength.

-

Data Analysis: Determine the wavelength of maximum emission (λem) and the Stokes shift (the difference in energy between the absorption and emission maxima).

C. Solvent Effects on Photophysical Properties

The photophysical properties of this compound are highly sensitive to the solvent environment.[4][5][6][7][8] This is due to the change in the dipole moment of the molecule upon excitation and the potential for specific interactions like hydrogen bonding.

-

Solvatochromism: In polar solvents, the excited state of this compound is often more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This phenomenon is known as positive solvatochromism.

-

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. In protic solvents (e.g., alcohols, water), hydrogen bonding can significantly influence the energy levels of the ground and excited states, affecting both absorption and emission spectra.

Experimental Workflow: Investigating Solvent Effects

Caption: Workflow for studying the effect of solvent polarity on the photophysical properties of this compound.

D. Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Experimental Protocol: Relative Quantum Yield Determination

The quantum yield of this compound can be determined relative to a well-characterized standard with a known quantum yield. Anthracene or quinine sulfate are common standards.

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as this compound. For instance, acenaphthene has a quantum yield of 0.60 in cyclohexane.[9]

-

Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1.

-

Measurements: Record the absorption and fluorescence emission spectra for all solutions.

-

Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution. The quantum yield of the sample (ΦS) can be calculated using the following equation:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts S and R refer to the sample and the reference, respectively.

-

E. Fluorescence Lifetime (τF)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the fluorophore and can be influenced by its environment.

Experimental Technique: Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a laser diode or a picosecond laser), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

-

Data Analysis: A histogram of the photon arrival times is constructed, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

III. Excited-State Dynamics

The behavior of this compound in the excited state can be complex, involving various deactivation pathways that compete with fluorescence.

A. Intersystem Crossing

Intersystem crossing (ISC) is a non-radiative process where the molecule transitions from a singlet excited state to a triplet excited state. This process is often enhanced by the presence of heavy atoms. While not extensively studied for this compound, it is a common pathway for polycyclic aromatic hydrocarbons.

B. Excited-State Proton Transfer (ESPT)

The acidity of the hydroxyl group in this compound can increase significantly upon photoexcitation.[10][11] In protic solvents, this can lead to excited-state proton transfer, where the proton is transferred from the hydroxyl group to a nearby solvent molecule.[12][13][14]

Hallmarks of ESPT:

-

Dual Emission: In some cases, emission from both the neutral (ROH) and the deprotonated (RO-) species can be observed. The emission from the deprotonated form will be at a much longer wavelength.

-

pH Dependence: The fluorescence spectrum will be highly dependent on the pH of the solution.

Investigating ESPT

Caption: Logical workflow for the investigation of Excited-State Proton Transfer (ESPT) in this compound.

IV. Data Summary

| Photophysical Parameter | Description | Typical Values/Observations for Acenaphthene (Parent) | Expected Influence of -OH Group |

| λmax (Absorption) | Wavelength of maximum light absorption | ~288 nm[3] | Slight red-shift |

| ε (Molar Extinction Coefficient) | Measure of how strongly a chemical species absorbs light at a given wavelength | Varies with specific absorption band | Minor changes |

| λem (Emission) | Wavelength of maximum fluorescence emission | ~337 nm[3] | Red-shift, sensitive to solvent polarity |

| Stokes Shift | Difference between λmax and λem | ~49 nm | Increases with solvent polarity |

| ΦF (Fluorescence Quantum Yield) | Efficiency of fluorescence | 0.60 in cyclohexane[9] | Highly dependent on solvent and presence of quenchers |

| τF (Fluorescence Lifetime) | Average time in the excited state | Nanosecond timescale | Sensitive to solvent and quenching processes |

V. Conclusion and Future Directions

This compound exhibits a rich and environment-sensitive photophysical behavior. Its absorption and emission properties are characteristic of a polycyclic aromatic hydrocarbon, with the hydroxyl group introducing a significant sensitivity to solvent polarity and hydrogen bonding. The potential for excited-state proton transfer further adds to the complexity and utility of this molecule.

Future research could focus on:

-

Quantitative determination of the excited-state pKa.

-

Time-resolved studies to elucidate the dynamics of ESPT.

-

Application of this compound as a fluorescent probe for sensing local environments in biological systems or materials.

-

Incorporation of this compound into larger molecular architectures to develop novel functional materials with tailored photophysical properties.

This in-depth guide provides a solid foundation for researchers and scientists to understand and exploit the fascinating photophysical properties of this compound. The provided protocols and theoretical background will aid in the design of new experiments and the interpretation of results in this exciting area of study.

References

- Organic Syntheses. acenaphthenol-7.

- ResearchGate.

- PubMed.

- ResearchGate. Photophysical Properties of 1-Aza-2-Boraacenaphthene Synthesized by a Reduction of Base-Stabilized Aminodibromoborane.

- Organic Syntheses. acenaphthenequinone.

- National Institutes of Health. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy.

- PubMed Central. Proton transfer induced excited-state aromaticity gain for chromophores with maximal Stokes shifts.

- National Institutes of Health. Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones.

- Organic Syntheses. 1.

- ResearchGate.

- PubChem. (+-)-Acenaphthenol.

- Cheméo. Chemical Properties of this compound (CAS 6306-07-6).

- PubMed.

- eScholarship.org.

- PubChem. Acenaphthene.

- A

- ResearchGate. Effect of Solvents on the Photophysical Properties of the Polystyrene Solutions.

- National Institutes of Health. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition.

- Organic Syntheses. 3.

- Semantic Scholar. Excited-State Proton-Transfer Reactions in 1-Naphthol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOoOyba5ZgiZiSJYG1HfJG8ROjAno6GJf3p6FN-s5Nvi4qGuwLOnScqNKIOkzAaLp4DkL4Y7chj7sX9KkDhHSq6bMNYOWlmIVb58wtCguf6gsm6ah_dWhw_5jZ3zCBwfxm_OrIrwYqScK2-lYdZq_2LrFE41rN6ljNWJhkEup_BsOCZqSWKvjvwIh3X_N0bD4YZLV1VLqgDFYXKrzkTnvd0EQJvRzSCjf1IM-pywwN2PWCuVA=]([Link]

Sources

- 1. usbio.net [usbio.net]

- 2. This compound | 6306-07-6 [chemicalbook.com]

- 3. Spectrum [Acenaphthene] | AAT Bioquest [aatbio.com]

- 4. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent effects on the steady state photophysics of estrone and 17β-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantum Yield [Acenaphthene] | AAT Bioquest [aatbio.com]

- 10. escholarship.org [escholarship.org]

- 11. Excited-State Proton-Transfer Reactions in 1-Naphthol | Semantic Scholar [semanticscholar.org]

- 12. The change in excited-state proton transfer kinetics of 1-naphthol i micelles upon the binding of polymers: The influence of hyaluronan hydration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Proton transfer induced excited-state aromaticity gain for chromophores with maximal Stokes shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

1-Acenaphthenol as a Metabolite of Acenaphthene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of 1-acenaphthenol, a primary metabolite of the polycyclic aromatic hydrocarbon (PAH) acenaphthene. Acenaphthene is a prevalent environmental contaminant, and understanding its metabolic fate is crucial for assessing its toxicological risk to human health. This document details the biochemical pathways of acenaphthene metabolism leading to the formation of this compound, with a focus on the role of human cytochrome P450 enzymes. It further explores the physicochemical properties and toxicological significance of this compound. Detailed, field-proven methodologies for the in vitro study of acenaphthene metabolism and the analytical quantification of this compound in biological matrices are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and toxicology.

Introduction: Acenaphthene and its Metabolic Significance

Acenaphthene is a tricyclic polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene core with an ethylene bridge connecting carbons 1 and 8.[1] It is a component of coal tar, petroleum, and diesel exhaust, and is formed during the incomplete combustion of organic materials.[1][2][3] Due to its widespread environmental distribution, human exposure to acenaphthene is a significant concern.[3] The toxicological profile of acenaphthene is complex; while not classified as a human carcinogen, it has been shown to induce adverse effects in animal studies, including liver toxicity.[4]

The biological activity of acenaphthene, like many PAHs, is intrinsically linked to its metabolic transformation within the body. The initial step in this process, known as Phase I metabolism, is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[5] This guide focuses on a key Phase I metabolite of acenaphthene, this compound, providing a detailed exploration of its formation, properties, and analytical determination.

Biochemical Formation of this compound: The Role of Cytochrome P450

The primary route of acenaphthene metabolism in humans involves the mono-oxygenation of the parent compound to form this compound.[6][7] This reaction is catalyzed by several isoforms of the cytochrome P450 enzyme system, which are highly expressed in the liver.[6][7]

Key Cytochrome P450 Isoforms Involved

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have identified the specific isoforms responsible for the oxidation of acenaphthene to this compound. The most active isoforms are:

CYP2A6 has been shown to exhibit the highest turnover rate for this reaction, followed by CYP2A13 and CYP1B1.[6][7]

Metabolic Pathway and Further Oxidation

The formation of this compound is the initial and often rate-limiting step in the detoxification or bioactivation of acenaphthene. This compound can then undergo further metabolism. For instance, it can be further oxidized by certain P450 enzymes, such as CYP2A13.[7] Subsequent Phase II metabolism can also occur, where conjugation reactions with molecules like glucuronic acid or sulfate increase the water solubility of the metabolite, facilitating its excretion from the body.

Physicochemical and Toxicological Profile of this compound

Understanding the chemical and toxicological properties of this compound is essential for evaluating its biological impact.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₀O | [8] |

| Molecular Weight | 170.21 g/mol | [8] |

| Appearance | White to cream solid | [6] |

| Melting Point | 145-148 °C | [6] |

| Water Solubility | Almost insoluble | [6] |

| logP (Octanol/Water) | 2.4 | [8] |

Toxicological Significance

The toxicological data specifically for this compound is limited.[6] However, as a metabolite of acenaphthene, its formation is a critical event in the overall toxicity profile of the parent compound. Exposures to this compound are reported to cause irritant effects, and it is considered harmful by ingestion, inhalation, or skin absorption.[6] The hydroxylation of PAHs can sometimes lead to the formation of more reactive intermediates that can bind to cellular macromolecules, including DNA, potentially leading to genotoxicity. Therefore, the study of this compound and its subsequent metabolites is crucial for a complete toxicological assessment of acenaphthene.

Experimental Protocols for Studying Acenaphthene Metabolism

The following section provides a detailed, step-by-step methodology for an in vitro assay to study the metabolism of acenaphthene to this compound using human liver microsomes.

In Vitro Metabolism of Acenaphthene using Human Liver Microsomes

This protocol is designed to determine the rate of this compound formation from acenaphthene when incubated with human liver microsomes.

Materials:

-

Human Liver Microsomes (pooled)

-

Acenaphthene

-

This compound (analytical standard)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

HPLC system with UV or fluorescence detector

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of acenaphthene in DMSO (e.g., 10 mM).

-

Prepare a stock solution of this compound in methanol for the standard curve.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice.

-

-

Incubation:

-

In a microcentrifuge tube, prepare the incubation mixture (final volume of 0.5 mL) containing:

-

50 pmol of human liver microsomes

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acenaphthene (final concentration of 50 µM, added from the DMSO stock solution, ensuring the final DMSO concentration is ≤0.5% v/v).[9]

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 10, 20, 30 minutes). Time course experiments are recommended to ensure linearity of the reaction.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC to quantify the formation of this compound.

-

A C18 column is typically used.

-

The mobile phase can be a gradient of acetonitrile and water.

-

Detection can be performed using a UV detector (e.g., at 229 nm) or a fluorescence detector.

-

Quantify the amount of this compound produced by comparing the peak area to a standard curve prepared with the this compound analytical standard.

-

-

Data Analysis:

Analytical Methodologies for Quantification of this compound

Accurate and sensitive analytical methods are essential for the quantification of this compound in biological matrices, which is crucial for both metabolic studies and biomonitoring of acenaphthene exposure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of PAH metabolites.[4][12][13]

-

Principle: Separation is based on the differential partitioning of the analyte between a stationary phase (typically a C18 column) and a liquid mobile phase.

-

Detection: UV or fluorescence detection provides high sensitivity and selectivity.

-

Advantages: Robust, reproducible, and widely available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, often requiring derivatization to increase the volatility of the analyte.[5][14][15][16]

-

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and detected by a mass spectrometer, providing both qualitative and quantitative information.

-

Derivatization: Silylating reagents are commonly used to derivatize the hydroxyl group of this compound, making it more amenable to GC analysis.[9]

-

Advantages: High sensitivity, high selectivity, and provides structural information for metabolite identification.

Step-by-Step Protocol: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol describes a general procedure for the extraction and cleanup of this compound from a urine sample prior to instrumental analysis.

Materials:

-

Urine sample

-

C18 SPE cartridge

-

β-glucuronidase/arylsulfatase

-

Acetate buffer (pH 5.0)

-

Methanol

-

Dichloromethane

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Enzymatic Hydrolysis:

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by sequentially passing through methanol followed by water.

-

-

Sample Loading:

-

Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with water to remove interfering hydrophilic compounds. A subsequent wash with a low percentage of methanol in water can also be performed.

-

-

Elution:

-

Elute the this compound and other PAH metabolites from the cartridge using an organic solvent such as methanol or dichloromethane.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent (e.g., acetonitrile for HPLC or a derivatization agent for GC-MS).

-

-

Analysis:

-

The reconstituted sample is now ready for analysis by HPLC or GC-MS.

-

Advanced Research and Future Directions

The study of this compound as a metabolite of acenaphthene continues to be an active area of research. Its role as a biomarker of acenaphthene exposure is of particular interest in environmental and occupational health monitoring. Future research will likely focus on:

-

Quantitative Toxicological Assessment: Determining the specific in vitro and in vivo toxicity of this compound and its downstream metabolites to better understand their contribution to the overall toxicity of acenaphthene.

-

Development of More Sensitive Analytical Methods: The development of ultra-sensitive analytical techniques, such as LC-MS/MS, will enable the detection of very low levels of this compound and other metabolites in various biological matrices.

-

Investigation of Genetic Polymorphisms: Exploring how genetic variations in cytochrome P450 enzymes and other metabolizing enzymes influence the rate of this compound formation and, consequently, individual susceptibility to acenaphthene-induced toxicity.

-

Computational Modeling: Utilizing in silico models to predict the metabolic fate and potential toxicity of acenaphthene and its metabolites, which can aid in risk assessment and guide future experimental studies.

References

- Li, Z., et al. (2006). Quantification of monohydroxy-PAH metabolites in urine by solid-phase extraction with isotope dilution-GC-MS.

- Shimada, T., et al. (2015). Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology, 28(2), 268–278. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22750, (+-)-Acenaphthenol. [Link]

- CDC Stacks. (2017). Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction. [Link]

- Sanexen. (n.d.). Fact sheet: Acenaphthene. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6734, Acenaphthene. [Link]

- Taylor & Francis. (n.d.). Acenaphthene – Knowledge and References. [Link]

- Graphviz. (n.d.). Home. [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

- Preuss, R., et al. (2004). A simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents.

- Graphviz. (2024). DOT Language. [Link]

- Korzekwa, K. R. (2021). Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450. Methods in molecular biology (Clifton, N.J.), 2342, 237–256. [Link]

- Yadav, M., et al. (2021). Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations. Drug Metabolism and Disposition, 49(10), 886-897. [Link]

- Clothier, R., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project.

- MetaViz. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Scatter plot of IC 50 values for the 173 compounds. [Link]

- Li, Y., et al. (2015). Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease. Experimental and therapeutic medicine, 10(4), 1493–1499. [Link]

- ResearchGate. (n.d.). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. [Link]

- European Commission. (n.d.). ACuteTox: Optimisation and pre- validation of an in vitro test strategy for predicting human acute toxicity. [Link]

- Semantic Scholar. (n.d.). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. [Link]

- Semantic Scholar. (n.d.).

- Schettgen, T., et al. (2015). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 997, 11–17. [Link]

- Sjöström, M., et al. (2008). Estimation of human blood LC50 values for use in modeling of in vitro-in vivo data of the ACuteTox project. Toxicology in vitro : an international journal published in association with BIBRA, 22(5), 1405–1411. [Link]

- Bhattacharjee, P., et al. (2013). An improved RP-HPLC method for simultaneous analyses of squalene and cholesterol especially in aquatic foods. Food chemistry, 141(3), 2973–2979. [Link]

- Koch, M., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine drugs, 17(12), 683. [Link]

- El-Kimary, E. I., et al. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Scientific reports, 13(1), 21151. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arbook.icg.tugraz.at [arbook.icg.tugraz.at]

- 3. pjoes.com [pjoes.com]

- 4. mdpi.com [mdpi.com]

- 5. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Quantification of monohydroxy-PAH metabolites in urine by solid-phase extraction with isotope dilution-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An improved RP-HPLC method for simultaneous analyses of squalene and cholesterol especially in aquatic foods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Toxicological Landscape of 1-Acenaphthenol: A Technical Guide for Researchers

Introduction: The Knowledge Gap in a Key Metabolite

1-Acenaphthenol, a primary metabolite of the polycyclic aromatic hydrocarbon (PAH) acenaphthene, represents a critical juncture in the toxicological assessment of its parent compound.[1] While acenaphthene is a known environmental constituent, a comprehensive toxicological profile of this compound remains largely uncharted territory.[1][2] This technical guide is designed for researchers, scientists, and drug development professionals, providing a structured approach to characterizing the toxicological properties of this compound. In the absence of extensive direct data, this document synthesizes known metabolic pathways, infers potential toxicological risks based on the broader class of hydroxylated PAHs, and outlines a comprehensive, field-proven strategy for its toxicological evaluation.

Metabolic Activation: The Genesis of this compound